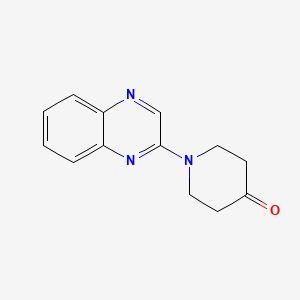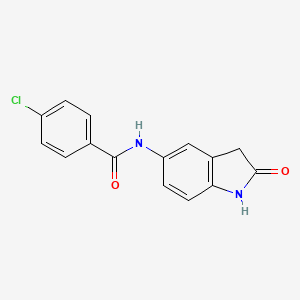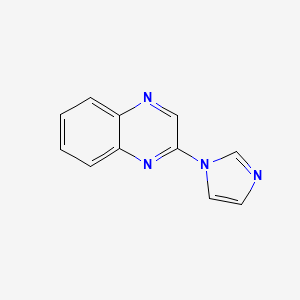
1-(quinoxalin-2-yl)piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(quinoxalin-2-yl)piperidin-4-one” is a compound that has been synthesized through a multi-step pathway starting from commercially available 2-nitroaniline . It is a new substituted pyrroloquinoxaline derivative .
Synthesis Analysis
The synthesis of “1-(quinoxalin-2-yl)piperidin-4-one” has been accomplished in eight steps, starting from the commercially available 2-nitroaniline . The synthesis involved the cyclization of different mannich bases with unsubstituted thiosemicarbazide followed by condensation with 2,3-dichloroquinoxaline to yield the desired derivative .Molecular Structure Analysis
The structure characterization of this new substituted pyrroloquinoxaline compound was achieved by using FT-IR, 1 H-NMR, 13 C-NMR, X-Ray and HRMS spectral analysis .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(quinoxalin-2-yl)piperidin-4-one, focusing on six unique fields:
Anti-Cancer Research
1-(quinoxalin-2-yl)piperidin-4-one has shown significant potential in anti-cancer research. Its derivatives have been studied for their cytotoxic effects against various cancer cell lines, including leukemia . These compounds can induce apoptosis and inhibit the proliferation of cancer cells, making them promising candidates for developing new anti-cancer drugs.
Anti-Microbial Applications
This compound has been explored for its anti-microbial properties. Research indicates that quinoxaline derivatives exhibit strong activity against a range of bacterial and fungal pathogens . These properties make them valuable in developing new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance.
Anti-Inflammatory Agents
1-(quinoxalin-2-yl)piperidin-4-one derivatives have been investigated for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes them potential candidates for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Neuroprotective Effects
Research has shown that quinoxaline derivatives can have neuroprotective effects, making them useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s . These compounds can protect neurons from oxidative stress and apoptosis, potentially slowing the progression of these diseases.
Anti-Convulsant Properties
The anti-convulsant properties of 1-(quinoxalin-2-yl)piperidin-4-one have been studied, showing promise in the treatment of epilepsy . These compounds can modulate neurotransmitter activity and reduce the frequency and severity of seizures, offering a potential new avenue for anti-epileptic drug development.
Anti-Hypertensive Agents
Quinoxaline derivatives, including 1-(quinoxalin-2-yl)piperidin-4-one, have been researched for their potential as anti-hypertensive agents . These compounds can help lower blood pressure by modulating vascular resistance and improving endothelial function, which could be beneficial in managing hypertension and related cardiovascular conditions.
Zukünftige Richtungen
Quinoxaline derivatives have attracted a lot of attention due to their large-spread biological and pharmaceutical activities . They have been previously described as antipsychotic agents, antiviral agents, adenosine receptor modulators, antituberculosis agents, antiprotozoal agents, and anticancer agents . Therefore, the future directions of “1-(quinoxalin-2-yl)piperidin-4-one” could be in the development of new drugs with these activities.
Wirkmechanismus
Target of Action
Quinoxaline derivatives have been reported to exhibit diverse biological activities, suggesting they may interact with multiple targets .
Mode of Action
Quinoxaline derivatives are known to undergo direct c3-functionalization via c–h bond activation, which could influence their interaction with biological targets .
Biochemical Pathways
Quinoxaline derivatives are known to exhibit a wide range of pharmacological properties, suggesting they may influence multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit diverse biological activities, suggesting they may induce a variety of molecular and cellular effects .
Eigenschaften
IUPAC Name |
1-quinoxalin-2-ylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-10-5-7-16(8-6-10)13-9-14-11-3-1-2-4-12(11)15-13/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHFUZLXKXIDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinoxalin-2-yl)piperidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-fluorophenyl)piperidine-2-carboxamide](/img/structure/B6493576.png)
![N-(3-carbamoylthiophen-2-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide](/img/structure/B6493578.png)
![2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methylphenyl)acetamide](/img/structure/B6493593.png)
![4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide](/img/structure/B6493598.png)

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6493611.png)
![2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B6493618.png)
![N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6493622.png)
![2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6493628.png)
![2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B6493632.png)



